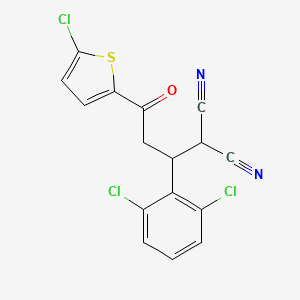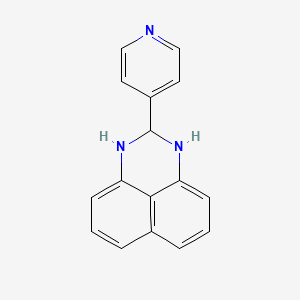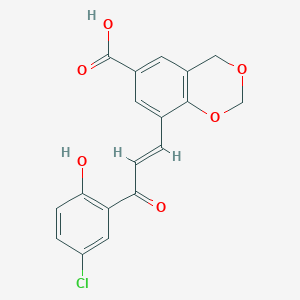![molecular formula C31H49N3O4 B11988327 2-{2-oxo-2-[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]ethyl}icosanoic acid](/img/structure/B11988327.png)
2-{2-oxo-2-[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]ethyl}icosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)ICOSANOIC ACID is a complex organic compound featuring a pyrazole ring and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)ICOSANOIC ACID typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Aliphatic Chain: The long aliphatic chain can be introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a halogenated fatty acid.
Final Assembly: The final step involves the coupling of the pyrazole derivative with the aliphatic chain under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)ICOSANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the aliphatic chain.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenated compounds or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)ICOSANOIC ACID has several scientific research applications:
Medicinal Chemistry: Potential use as a drug candidate due to its unique structure and biological activity.
Materials Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)ICOSANOIC ACID involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The long aliphatic chain may facilitate membrane interactions, influencing the compound’s distribution and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)HEPTANOIC ACID: Similar structure but with a shorter aliphatic chain.
2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)DODECANOIC ACID: Similar structure with a medium-length aliphatic chain.
Uniqueness
The uniqueness of 2-(2-OXO-2-((5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-3-YL)AMINO)ETHYL)ICOSANOIC ACID lies in its long aliphatic chain, which may confer distinct physical and chemical properties, such as enhanced lipophilicity and membrane permeability.
Propiedades
Fórmula molecular |
C31H49N3O4 |
|---|---|
Peso molecular |
527.7 g/mol |
Nombre IUPAC |
2-[2-oxo-2-[(5-oxo-1-phenyl-4H-pyrazol-3-yl)amino]ethyl]icosanoic acid |
InChI |
InChI=1S/C31H49N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-26(31(37)38)24-29(35)32-28-25-30(36)34(33-28)27-22-19-17-20-23-27/h17,19-20,22-23,26H,2-16,18,21,24-25H2,1H3,(H,37,38)(H,32,33,35) |
Clave InChI |
SUQOUTWTBDDPGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(CC(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11988244.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988245.png)

![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11988254.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B11988262.png)

![7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988282.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988283.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988286.png)

![(E)-1-(2-(benzyloxy)-5-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11988290.png)
![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11988292.png)
![N'-[(E)-furan-2-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988294.png)
![3-(4-chlorophenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11988318.png)
